molecular formula C14H12 B12393891 trans-Stilbene-alpha,alpha'-D2

trans-Stilbene-alpha,alpha'-D2

Cat. No.: B12393891
M. Wt: 182.26 g/mol
InChI Key: PJANXHGTPQOBST-JGAOXNKASA-N
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Description

trans-Stilbene-alpha,alpha’-D2: is a deuterated derivative of trans-stilbene, a compound characterized by two phenyl groups connected by an ethylene bridge. This compound is notable for its stability and unique properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbene-alpha,alpha’-D2 typically involves the deuteration of trans-stilbene. One common method is the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using a strong base like potassium hydroxide (KOH) in the presence of heat .

Industrial Production Methods: Industrial production of trans-Stilbene-alpha,alpha’-D2 often employs catalytic hydrogenation or deuteration processes. These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Stilbene oxides.

    Reduction: Alkanes.

    Substitution: Dihalogenated stilbenes.

Mechanism of Action

The mechanism of action of trans-Stilbene-alpha,alpha’-D2 involves its interaction with various molecular targets. In biological systems, it can modulate pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s deuterated form enhances its stability and bioavailability, making it more effective in these roles .

Comparison with Similar Compounds

Uniqueness: trans-Stilbene-alpha,alpha’-D2 is unique due to its deuterated form, which enhances its stability and allows for more precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C14H12

Molecular Weight

182.26 g/mol

IUPAC Name

[(E)-1,2-dideuterio-2-phenylethenyl]benzene

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11D,12D

InChI Key

PJANXHGTPQOBST-JGAOXNKASA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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